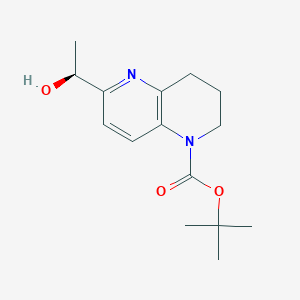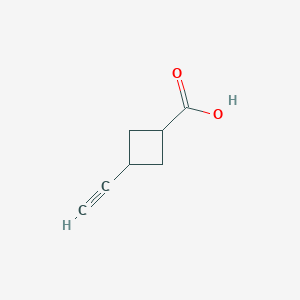
3-ethynylcyclobutane-1-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynylcyclobutane-1-carboxylic acid is an organic compound characterized by a cyclobutane ring substituted with an ethynyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-ethynylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method is the cyclization of 1,3-butadiene derivatives under specific conditions to form the cyclobutane ring, followed by the introduction of the ethynyl group through alkylation reactions. The carboxylic acid group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions followed by purification steps. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The ethynyl group can be reduced to form alkenyl or alkyl derivatives.
Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂)
Major Products:
Oxidation: Carboxylates and other oxidized derivatives
Reduction: Alkenyl or alkyl derivatives
Substitution: Halogenated cyclobutane derivatives
Scientific Research Applications
3-Ethynylcyclobutane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-ethynylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Cyclobutanecarboxylic acid: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
3-Ethynylcyclopropane-1-carboxylic acid: Contains a smaller ring, leading to different steric and electronic properties.
3-Ethynylcyclopentane-1-carboxylic acid: Contains a larger ring, affecting its reactivity and interactions.
Uniqueness: 3-Ethynylcyclobutane-1-carboxylic acid is unique due to its combination of a strained cyclobutane ring and an ethynyl group, which imparts distinct reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C7H8O2 |
|---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3-ethynylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H8O2/c1-2-5-3-6(4-5)7(8)9/h1,5-6H,3-4H2,(H,8,9) |
InChI Key |
XJHVFKCXYHNJBJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC(C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


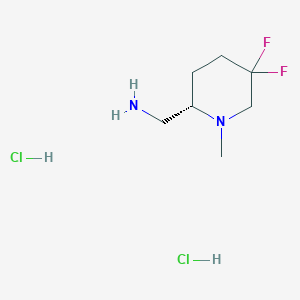
![1,6-Diazaspiro[3.4]octan-2-one](/img/structure/B13332636.png)
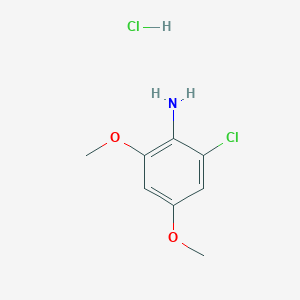
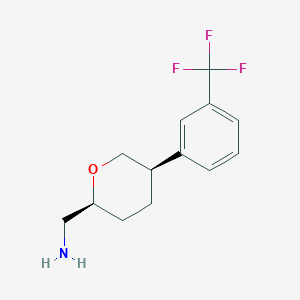
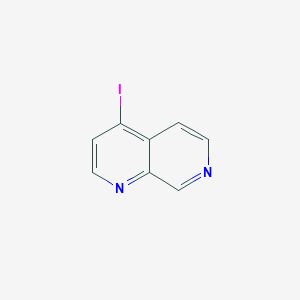

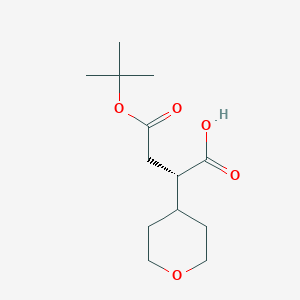
![2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13332692.png)
![2-Methyloctahydro-2H-pyrido[1,2-a]pyrazine-7-carboxylic acid](/img/structure/B13332697.png)
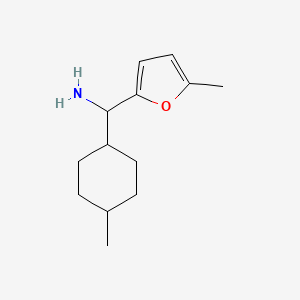
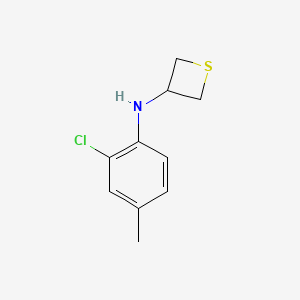
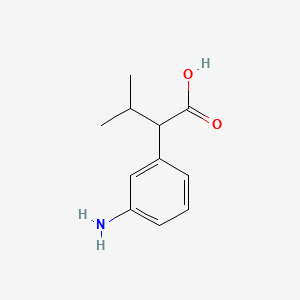
![8-(tert-Butoxycarbonyl)-3-fluoro-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13332726.png)
